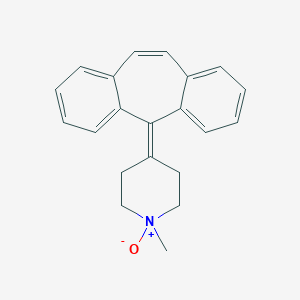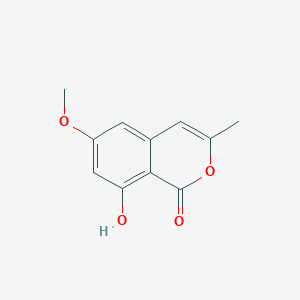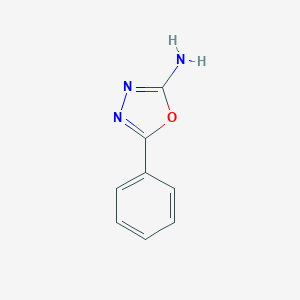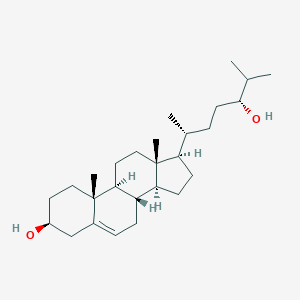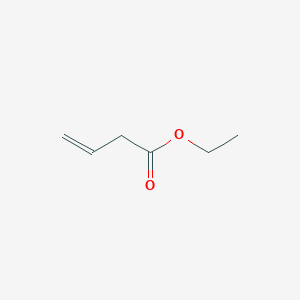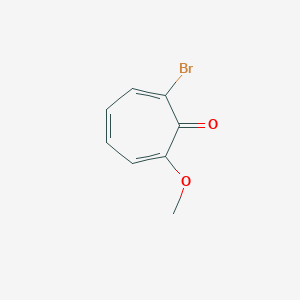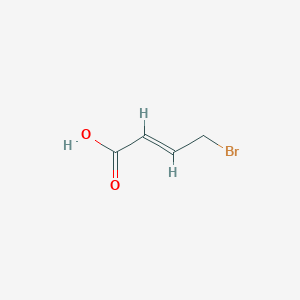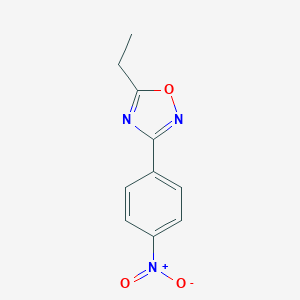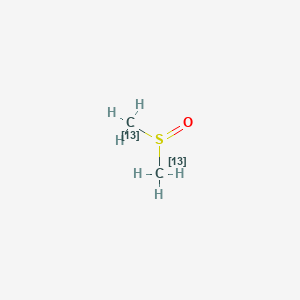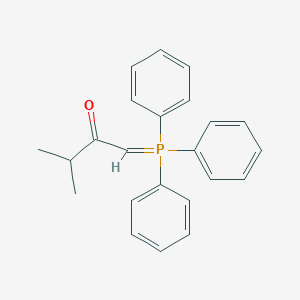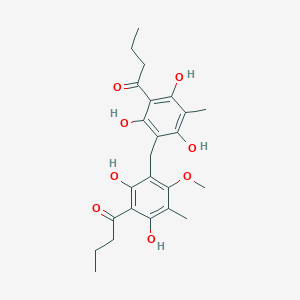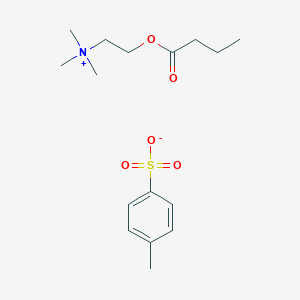
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate, commonly known as Boc-lysine-OH, is a chemical compound used in scientific research for the synthesis of peptides and proteins. This compound is a derivative of the amino acid lysine, which is an essential component of many biological molecules. Boc-lysine-OH has gained popularity in the field of biochemistry due to its unique properties and versatile applications.
Wirkmechanismus
Boc-lysine-OH acts as a protecting group for the amino group of lysine during peptide synthesis. The Boc group is removed under acidic conditions, which exposes the amino group for further chemical reactions. This mechanism allows for the selective assembly of peptides and proteins with high purity and yield.
Biochemische Und Physiologische Effekte
Boc-lysine-OH itself does not have any biochemical or physiological effects. However, the peptides and proteins synthesized using Boc-lysine-OH may have various biochemical and physiological effects depending on their sequence and structure. These effects can range from enzyme inhibition to receptor activation and can be studied using various biochemical and physiological assays.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-lysine-OH in peptide synthesis has several advantages. Firstly, it allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Secondly, it is compatible with various solid-phase peptide synthesis protocols and can be easily incorporated into peptide sequences. However, the use of Boc-lysine-OH also has some limitations. The Boc group is sensitive to acidic conditions, which can lead to unwanted side reactions during peptide synthesis. Additionally, the removal of the Boc group requires the use of strong acids, which can damage sensitive peptide sequences.
Zukünftige Richtungen
The use of Boc-lysine-OH in scientific research is continually evolving. Some future directions for the application of Boc-lysine-OH include the development of new protecting groups for lysine and other amino acids, the synthesis of new peptide and protein structures for drug discovery, and the optimization of solid-phase peptide synthesis protocols for increased efficiency and yield.
In conclusion, Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. Its unique properties and versatile applications have made it a popular choice for biochemists and biologists alike. The continued development and optimization of Boc-lysine-OH and its derivatives will undoubtedly lead to new discoveries and advancements in the field of biochemistry.
Synthesemethoden
The synthesis of Boc-lysine-OH involves the reaction of lysine with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents. This synthesis method is widely used in laboratories for the preparation of Boc-lysine-OH and other Boc-protected amino acids.
Wissenschaftliche Forschungsanwendungen
Boc-lysine-OH is an important tool for the synthesis of peptides and proteins in scientific research. It is used as a protecting group for the amino group of lysine during solid-phase peptide synthesis. This technique allows for the efficient and selective assembly of peptides and proteins with high purity and yield. Boc-lysine-OH is also used in the preparation of lysine-containing unnatural amino acids and peptide libraries for drug discovery.
Eigenschaften
CAS-Nummer |
1866-14-4 |
|---|---|
Produktname |
2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium 4-methylbenzene-1-sulfonate |
Molekularformel |
C16H27NO5S |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
2-butanoyloxyethyl(trimethyl)azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H20NO2.C7H8O3S/c1-5-6-9(11)12-8-7-10(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
DZSWXVDFVYXLHS-UHFFFAOYSA-M |
SMILES |
CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
CCCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Andere CAS-Nummern |
1866-14-4 |
Synonyme |
BUTYRYLCHOLINE P-TOLUENESULFONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



